molecular formula C17H11N3OS B2627927 4-cyano-N-(4-phenylthiazol-2-yl)benzamide CAS No. 313662-30-5

4-cyano-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2627927
CAS RN: 313662-30-5
M. Wt: 305.36
InChI Key: AJKRVMADZUYKEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized . The synthesis of N-(4-phenylthiazol-2-yl)cinnamamide derivatives has also been reported .


Molecular Structure Analysis

The molecular structure of “4-cyano-N-(4-phenylthiazol-2-yl)benzamide” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied . For example, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

Scientific Research Applications

Chemical Synthesis and Properties

Research has demonstrated innovative pathways for synthesizing benzamide derivatives, revealing the chemical versatility and potential for generating complex molecules. For instance, Sączewski et al. (2006) provided experimental evidence for the rearrangement of benzoyl cyanide into corresponding isocyanide, leading to the formation of complex benzamide compounds through trimerization processes. This study underscores the intricate chemical reactions that can yield various benzamide derivatives, including those related to "4-cyano-N-(4-phenylthiazol-2-yl)benzamide" (Sączewski, Gdaniec, & Brzozowski, 2006).

Biological Activities and Applications

The biological activities of benzamide derivatives extend to anticancer evaluations, with complexes showing promising results in vitro against cancer cell lines. Rizk, Emara, & Mahmoud (2021) synthesized new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, showing significant toxicity against human colon carcinoma cells. This suggests the potential therapeutic applications of such compounds in cancer treatment, highlighting the importance of benzamide derivatives in medicinal chemistry (Rizk, Emara, & Mahmoud, 2021).

Future Directions

The future directions for research on “4-cyano-N-(4-phenylthiazol-2-yl)benzamide” and similar compounds could include further exploration of their antibacterial activity and potential applications in medicine .

properties

IUPAC Name

4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c18-10-12-6-8-14(9-7-12)16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKRVMADZUYKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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